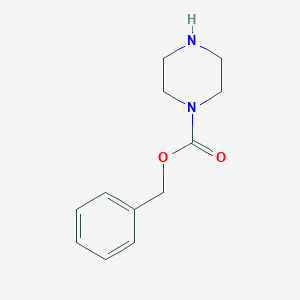

Benzyl piperazine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOUWUYDDUSBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349197 | |

| Record name | 1-Cbz-Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31166-44-6 | |

| Record name | 1-Cbz-Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Carbobenzoxypiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Benzyl Piperazine-1-carboxylate from Piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of benzyl (B1604629) piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The document provides a comprehensive overview of a reliable synthetic methodology, complete with detailed experimental protocols and quantitative data to ensure reproducibility.

Introduction

Piperazine (B1678402) and its derivatives are ubiquitous structural motifs in medicinal chemistry, valued for their ability to modulate the physicochemical properties of drug candidates, such as solubility and basicity. The selective functionalization of the piperazine ring is crucial for the synthesis of novel therapeutic agents. This guide focuses on the preparation of benzyl piperazine-1-carboxylate, a mono-substituted piperazine derivative, via a robust and selective protection-acylation-deprotection strategy. This method offers excellent control over the reaction, minimizing the formation of undesired di-substituted byproducts.

Synthetic Strategy Overview

The synthesis of benzyl piperazine-1-carboxylate from piperazine is most effectively achieved through a three-step process designed to ensure selective mono-N-functionalization. This strategy involves:

-

Mono-N-Boc Protection of Piperazine: The initial step involves the protection of one of the nitrogen atoms of piperazine using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is performed in a mixed solvent system and yields mono-Boc-protected piperazine.

-

N-Benzoylation: The remaining unprotected secondary amine of the mono-Boc-piperazine is then acylated using benzyl chloroformate (CbzCl) in the presence of a base.

-

Boc Deprotection: The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound, benzyl piperazine-1-carboxylate.

This multi-step approach is favored for its high selectivity and the production of a clean product.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (Mono-Boc-piperazine)

This procedure outlines the selective mono-protection of piperazine.

Materials:

-

Piperazine hexahydrate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Water

-

2.5N Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate (B86663)

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, combine piperazine hexahydrate (30.16 g, 0.1536 mol), water (150 mL), and tert-butanol (185 mL).

-

Cool the mixture to 5°C with stirring.

-

Slowly add 24.4 mL of 2.5N sodium hydroxide solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (13.5 g, 0.061 mol) to the reaction mixture.

-

Stir the mixture for one hour at 5-6°C, then allow it to warm to room temperature and stir overnight.

-

Remove the tert-butanol under reduced pressure.

-

Filter the resulting solid.

-

Extract the filtrate three times with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter through anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Cool the residue in an ice-water bath to obtain the white solid product, tert-butyl piperazine-1-carboxylate.[1]

Step 2: Synthesis of tert-butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate

This protocol describes the acylation of the mono-protected piperazine.

Materials:

-

tert-butyl piperazine-1-carboxylate

-

Benzyl chloroformate (CbzCl)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve tert-butyl piperazine-1-carboxylate (10 g, 54 mmol) and triethylamine (8.2 mL) in 120 mL of dichloromethane in a flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of benzyl chloroformate (9.2 g, 54 mmol) in 100 mL of dichloromethane.

-

Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Wash the residue with ethyl acetate, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

The crude product can be purified by flash column chromatography to obtain tert-butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate.[1]

Step 3: Synthesis of Benzyl piperazine-1-carboxylate

This final step involves the deprotection of the Boc group.

Materials:

-

tert-butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

1N Sodium hydroxide solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve tert-butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate (4.14 g, 12.9 mmol) in 30 mL of dichloromethane and cool to 0°C.

-

Add 10 mL of trifluoroacetic acid to the solution.

-

Stir the mixture at room temperature until the starting material has disappeared.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with 150 mL of 1N sodium hydroxide solution.

-

Extract the aqueous layer twice with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent to obtain the final product, benzyl piperazine-1-carboxylate.[1]

Data Summary

The following table summarizes typical quantitative data for the synthesis of benzyl piperazine-1-carboxylate and its intermediates.

| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |

| 1 | tert-butyl piperazine-1-carboxylate | Piperazine hexahydrate | Boc₂O, NaOH | tert-Butanol/Water | High | >95% |

| 2 | tert-butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate | tert-butyl piperazine-1-carboxylate | CbzCl, TEA | Dichloromethane | Good to Excellent | >95% (after chromatography) |

| 3 | Benzyl piperazine-1-carboxylate | tert-butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate | TFA | Dichloromethane | High | >98% |

Experimental Workflow and Signaling Pathways

The logical flow of the synthetic process is visualized in the following diagrams.

Caption: Synthetic workflow for Benzyl piperazine-1-carboxylate.

Caption: Key transformations in the synthesis.

References

Benzyl Piperazine-1-Carboxylate: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, reactivity, and handling of Benzyl (B1604629) Piperazine-1-Carboxylate (also known as 1-(Benzyloxycarbonyl)piperazine or 1-Cbz-Piperazine). It is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.

Core Chemical Properties

Benzyl piperazine-1-carboxylate is a biochemical reagent widely utilized as a building block in organic synthesis and for life science-related research.[1][2][3] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 31166-44-6 | |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][4] |

| Molecular Weight | 220.27 g/mol | [1][5] |

| Density | 1.142 g/mL at 25 °C | [4] |

| Boiling Point | 158-161 °C at 1.4 mmHg | [4] |

| 352.4 ± 30.0 °C at 760 mmHg | [1] | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| >230 °F | [4][6] | |

| Refractive Index | n20/D 1.546 | [4] |

| Vapour Pressure | 0.0 ± 0.8 mmHg at 25°C | [1] |

| LogP | 1.17 | [1] |

| PSA (Polar Surface Area) | 41.57 Ų | [1] |

Reactivity and Applications

Benzyl piperazine-1-carboxylate is a key organic intermediate, primarily due to the presence of the versatile piperazine (B1678402) ring and the benzyloxycarbonyl (Cbz or Z) protecting group.[7]

-

Nucleophilic Reactivity : The secondary amine within the piperazine ring is nucleophilic and can participate in various reactions, such as alkylation, acylation, and arylation, to introduce diverse functionalities.

-

Protecting Group Chemistry : The Cbz group is a common amine-protecting group. It is stable to many reaction conditions but can be readily removed, typically by catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst). This deprotection regenerates the free amine, allowing for subsequent synthetic transformations.

-

Applications in Drug Discovery : The piperazine scaffold is a privileged structure in medicinal chemistry. This compound serves as a precursor for the synthesis of novel piperazine derivatives. For instance, it has been used in the development of potent melanocortin-4 receptor antagonists with potential anxiolytic-like activity.[1] It is also a component in the synthesis of macrocyclic, triazine-based receptor molecules.

Experimental Protocols: Synthesis

A common synthetic route to prepare Benzyl piperazine-1-carboxylate involves a three-step process starting from piperazine hexahydrate.[7]

Step 1: Monoprotection of Piperazine with Boc Anhydride

-

Reaction Setup : In an ice bath, combine 30.16 g (0.1536 mol) of piperazine hexahydrate, 150 mL of water, and 185 mL of tert-butanol (B103910). Cool the mixture to 5°C.

-

Reagent Addition : Slowly add 24.4 mL of 2.5N sodium hydroxide (B78521), followed by the slow addition of 13.5 g (0.061 mol) of di-tert-butyl dicarbonate.

-

Reaction : Stir the mixture for one hour at 5-6°C and then overnight at room temperature.

-

Workup : Remove the tert-butanol under reduced pressure. Filter the resulting solid. Extract the filtrate three times with dichloromethane (B109758). Wash the organic layers with water and brine, then dry with anhydrous magnesium sulfate.

-

Isolation : Concentrate the solution under reduced pressure and cool in an ice-water bath to obtain the white solid product, tert-butyl piperazine-1-carboxylate.

Step 2: Introduction of the Cbz Group

-

Reaction Setup : Dissolve 10 g (54 mmol) of tert-butyl piperazine-1-carboxylate and 8.2 mL of triethylamine (B128534) in 120 mL of dichloromethane and cool to 0°C.

-

Reagent Addition : Slowly add a solution of 9.2 g (54 mmol) of benzyl chloroformate in 100 mL of dichloromethane.

-

Reaction : Stir the mixture at room temperature until the starting material is consumed (monitored by TLC or other appropriate methods).

-

Workup : Remove the solvent under reduced pressure. Wash the residue with ethyl acetate, sodium bicarbonate solution, and brine. Dry the organic layer with anhydrous sodium sulfate.

-

Purification : Evaporate the solvent and purify the product, tert-butyl 4-(benzyloxycarbonyl)piperazine-1-carboxylate, using flash column chromatography.

Step 3: Selective Deprotection of the Boc Group

-

Reaction Setup : Dissolve 4.14 g (12.9 mmol) of the product from Step 2 in 30 mL of dichloromethane and cool to 0°C.

-

Reagent Addition : Add 10 mL of trifluoroacetic acid (TFA).

-

Reaction : Stir the mixture at room temperature until the starting material disappears.

-

Workup : Remove the solvent under reduced pressure. Neutralize the residue with 1N sodium hydroxide (150 mL) and extract twice with dichloromethane to yield the final product, Benzyl piperazine-1-carboxylate.

Safety and Handling

Benzyl piperazine-1-carboxylate is classified as an irritant.[5] Appropriate safety precautions must be observed during handling and use.

-

GHS Classification : Warning.[5]

-

Hazard Statements :

-

Precautionary Statements :

-

Personal Protective Equipment (PPE) : Use of eye shields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) is recommended.[1]

-

First Aid :

-

Eyes : In case of contact, rinse immediately with plenty of water and seek medical advice.[4]

-

Skin : Wash off immediately with plenty of water.

-

Ingestion/Inhalation : Move to fresh air and seek medical attention.

-

-

Storage : Store in a cool, dry, and well-ventilated place.[8]

This guide consolidates publicly available data to assist researchers. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[8]

References

- 1. Benzyl 1-piperazinecarboxylate | CAS#:31166-44-6 | Chemsrc [chemsrc.com]

- 2. Benzyl piperazine-1-carboxylate_TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benzyl piperazine-1-carboxylate [chembk.com]

- 5. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. Page loading... [guidechem.com]

- 8. fishersci.com [fishersci.com]

The Multifaceted Mechanism of Action of Benzylpiperazine (BZP) in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylpiperazine (BZP), a synthetic compound belonging to the piperazine (B1678402) class, has garnered significant attention in the scientific community due to its complex pharmacological profile and its history of recreational use. Initially investigated as a potential antidepressant, its stimulant properties, akin to those of amphetamine, led to its discontinuation for therapeutic development but also fueled its emergence as a psychoactive substance.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of BZP in biological systems, focusing on its interactions with key molecular targets. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

While the user's initial query specified "Benzyl piperazine-1-carboxylate," a thorough review of the scientific literature indicates a lack of substantial research on this specific derivative. The vast majority of pharmacological data pertains to the parent compound, Benzylpiperazine (BZP). Therefore, this guide will focus on the well-documented mechanism of action of BZP.

Core Mechanism of Action: A Tripartite Interaction with Monoaminergic Systems

The primary mechanism of action of Benzylpiperazine revolves around its ability to modulate the synaptic concentrations of the monoamine neurotransmitters: dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[1][3][4] BZP achieves this through a combination of three distinct but interconnected actions:

-

Monoamine Transporter Interaction: BZP acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] This interaction leads to two key effects:

-

Reuptake Inhibition: By binding to these transporters, BZP competitively inhibits the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.

-

Neurotransmitter Release: More significantly, BZP acts as a monoamine releaser, inducing a non-exocytotic efflux of dopamine, norepinephrine, and serotonin from the presynaptic terminal into the synapse.[1][3][6] This action is similar to that of amphetamines.

-

-

α2-Adrenergic Receptor Antagonism: BZP exhibits a high affinity for and acts as an antagonist at α2-adrenergic receptors.[6][7] These receptors are typically located presynaptically and function as autoreceptors, providing negative feedback to inhibit the release of norepinephrine. By blocking these receptors, BZP disinhibits the presynaptic neuron, leading to an enhanced release of norepinephrine.[6][7]

-

Serotonin Receptor Agonism: BZP also functions as a non-selective agonist at a variety of serotonin receptors.[6][7] Its interaction with subtypes such as 5-HT2A may contribute to some of its psychoactive effects, while interactions with other subtypes could be responsible for some of its peripheral side effects.[6][7]

This multifaceted mechanism of action, often described as "messy," results in a significant elevation of synaptic monoamines, leading to its characteristic stimulant and euphoric effects.[2]

Quantitative Pharmacological Data

To provide a clearer understanding of BZP's interaction with its primary targets, the following tables summarize the available quantitative data. It is important to note that while EC50 values for neurotransmitter release are available, comprehensive Ki or IC50 values from radioligand binding assays for all relevant transporters and receptors are not consistently reported in the literature.

| Target | Parameter | Value (nM) | Species | Reference |

| Dopamine Transporter (DAT) | Release EC50 | 175 | Rat | [6][7] |

| Norepinephrine Transporter (NET) | Release EC50 | 62 | Rat | [6][7] |

| Serotonin Transporter (SERT) | Release EC50 | 6050 | Rat | [6][7] |

Table 1: Benzylpiperazine Potency for Monoamine Release.

| Compound | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) | Reference |

| Benzylpiperazine (BZP) | 175 | 62 | 6050 | [6][7] |

| d-amphetamine | 25 | 7 | 1765 | [6][7] |

| d-methamphetamine | 25 | 12 | 736 | [6][7] |

Table 2: Comparative Potency of Benzylpiperazine and Amphetamines for Monoamine Release.

Key Experimental Methodologies

The elucidation of BZP's mechanism of action has been dependent on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.

In Vitro Neurotransmitter Release Assay

This assay is crucial for determining the potency of a compound to induce the release of monoamine neurotransmitters from presynaptic terminals.

Objective: To quantify the EC50 value for BZP-induced release of dopamine, norepinephrine, and serotonin from isolated nerve terminals (synaptosomes).

Materials:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine)

-

Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 22 mM NaHCO3, 10 mM glucose, 0.1 mM pargyline, 2 mM ascorbic acid), gassed with 95% O2/5% CO2

-

Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin)

-

Benzylpiperazine solutions of varying concentrations

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass-Teflon homogenizer

-

Water bath

-

Centrifuge

Protocol:

-

Synaptosome Preparation:

-

Euthanize a rat according to approved animal care protocols and rapidly dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold sucrose buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Radiolabel Loading:

-

Incubate the synaptosomal suspension with the appropriate radiolabeled neurotransmitter (e.g., 10 nM [3H]dopamine) for 30 minutes at 37°C in a shaking water bath. This allows for the uptake of the radiolabel into the nerve terminals.

-

-

Release Assay:

-

Aliquot the radiolabeled synaptosomes into tubes.

-

Add varying concentrations of BZP or vehicle control to the tubes.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for neurotransmitter release.

-

Terminate the release by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the released radioactivity from that remaining in the synaptosomes.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity on the filters using a liquid scintillation counter.

-

Calculate the percentage of neurotransmitter release for each BZP concentration relative to the total radioactivity in the synaptosomes.

-

-

Data Analysis:

-

Plot the percentage of release against the log concentration of BZP.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals, providing a dynamic view of a drug's neurochemical effects.

Objective: To measure the effect of BZP administration on extracellular levels of dopamine and serotonin in a specific brain region (e.g., nucleus accumbens).

Materials:

-

Male Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA/12)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4

-

Benzylpiperazine solution for injection (e.g., intraperitoneal)

-

Anesthesia (e.g., isoflurane)

-

Dental cement

Protocol:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Expose the skull and drill a small hole above the target brain region (e.g., nucleus accumbens).

-

Implant a guide cannula to the correct stereotaxic coordinates and secure it with dental cement.

-

Allow the animal to recover for at least 5-7 days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe to a syringe pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours.

-

Collect baseline dialysate samples every 20 minutes using a refrigerated fraction collector.

-

Administer BZP or vehicle to the animal.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection.

-

The HPLC system separates the neurotransmitters, and the electrochemical detector measures their concentration.

-

-

Data Analysis:

-

Quantify the concentration of each neurotransmitter in each sample.

-

Express the post-drug neurotransmitter levels as a percentage of the average baseline levels.

-

Plot the percentage change in neurotransmitter concentration over time.

-

Conditioned Place Preference (CPP)

The CPP paradigm is a behavioral assay used to assess the rewarding or aversive properties of a drug.

Objective: To determine if BZP produces a conditioned place preference, indicating its rewarding potential.

Materials:

-

Rats or mice

-

Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)

-

Benzylpiperazine solution for injection

-

Vehicle solution (e.g., saline)

-

Video tracking software (optional, for automated data collection)

Protocol:

-

Pre-Conditioning Phase (Baseline Preference):

-

On day 1, place the animal in the central compartment (in a three-chamber apparatus) and allow it to freely explore all chambers for a set period (e.g., 15-20 minutes).

-

Record the time spent in each of the distinct outer chambers to determine any initial preference.

-

-

Conditioning Phase:

-

This phase typically lasts for 4-8 days.

-

On drug conditioning days, administer BZP to the animal and immediately confine it to one of the outer chambers for a set period (e.g., 30 minutes).

-

On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber for the same duration.

-

The assignment of the drug-paired chamber can be biased (drug paired with the initially non-preferred side) or unbiased (randomly assigned).

-

-

Test Phase:

-

On the test day (typically 24 hours after the last conditioning session), place the animal in the central compartment in a drug-free state and allow it to freely explore all chambers.

-

Record the time spent in each of the outer chambers.

-

-

Data Analysis:

-

Calculate the difference in time spent in the drug-paired chamber between the test phase and the pre-conditioning phase.

-

A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference and suggests that the drug has rewarding properties.

-

Signaling Pathways and Logical Relationships

The complex interplay of BZP with the monoaminergic system can be visualized through signaling pathway diagrams.

Caption: BZP's multifaceted mechanism of action.

Caption: Experimental workflow for BZP analysis.

Conclusion

Benzylpiperazine exerts its effects on biological systems through a complex and multifaceted mechanism of action. Its primary interaction with monoamine transporters, leading to both reuptake inhibition and neurotransmitter release, is the cornerstone of its stimulant properties. This is further modulated by its antagonism of α2-adrenergic receptors and its direct agonism at various serotonin receptors. The quantitative data, while not exhaustive, clearly indicates a potent effect on dopamine and norepinephrine release, with a lesser impact on serotonin.

The experimental methodologies detailed in this guide provide a framework for the continued investigation of BZP and novel psychoactive substances. A deeper understanding of the precise binding affinities at a wider range of receptor subtypes and the downstream signaling cascades activated by BZP would provide a more complete picture of its pharmacological profile. Such knowledge is crucial for a comprehensive risk assessment and for the development of potential therapeutic interventions for individuals who have used this substance. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding of the neuropharmacology of benzylpiperazine and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 4. Live-Cell Imaging of Neurotransmitter Release with a Cell-Surface-Anchored DNA-Nanoprism Fluorescent Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

Cbz-Piperazine: A Cornerstone Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperazinecarboxylic acid benzyl (B1604629) ester, commonly known as Cbz-piperazine, is a vital heterocyclic building block in the landscape of medicinal chemistry. Its unique structural features, comprising a piperazine (B1678402) ring mono-protected with a carbobenzyloxy (Cbz) group, offer a versatile scaffold for the synthesis of a diverse array of biologically active molecules.[1] The presence of a protected secondary amine and an available secondary amine allows for sequential and controlled functionalization, making it an invaluable tool in the design and synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of Cbz-piperazine, including its physicochemical properties, synthesis, and its multifaceted applications in drug discovery, with a focus on oncology, neuroscience, and infectious diseases. We will delve into detailed experimental protocols and present quantitative data to illustrate its utility as a cornerstone in the development of next-generation pharmaceuticals.

Physicochemical Properties of Cbz-Piperazine

Cbz-piperazine is a white to off-white solid at room temperature and is soluble in various organic solvents such as dichloromethane (B109758) and dimethyl sulfoxide, with limited solubility in water.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 31166-44-6 | [2] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [2] |

| Molecular Weight | 220.27 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 158-161 °C at 1.4 mmHg | [3] |

| Density | 1.142 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.546 | [3] |

| Solubility | Soluble in dichloromethane, dimethyl sulfoxide; limited solubility in water | [1] |

Synthesis and Reactions of Cbz-Piperazine

The Cbz protecting group on one of the piperazine nitrogens allows for selective reactions at the unprotected secondary amine. This strategic protection is crucial for the synthesis of asymmetrically substituted piperazine derivatives.

General Experimental Protocols

1. Synthesis of Cbz-Piperazine:

A common method for the synthesis of Cbz-piperazine involves the reaction of piperazine with benzyl chloroformate.

-

Procedure: To a solution of excess piperazine in a suitable solvent (e.g., dichloromethane or an aqueous system with a base like sodium bicarbonate), benzyl chloroformate is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred for several hours. After the reaction is complete, the product is isolated through extraction and purified by crystallization or column chromatography.

2. Amide Coupling with Cbz-Piperazine:

Cbz-piperazine can be readily acylated at the unprotected secondary amine to form amide bonds, a common linkage in many pharmaceutical agents.

-

Procedure: To a solution of a carboxylic acid and a coupling agent (e.g., EDC·HCl, HATU) in an anhydrous aprotic solvent (e.g., DMF, DCM), a base (e.g., DIPEA, triethylamine) is added. Cbz-piperazine is then added to the mixture, and the reaction is stirred at room temperature until completion. The product is typically isolated by aqueous workup and purified by chromatography.[4]

3. Reductive Amination with Cbz-Piperazine:

The secondary amine of Cbz-piperazine can undergo reductive amination with aldehydes or ketones to form a new carbon-nitrogen bond.

-

Procedure: Cbz-piperazine and an aldehyde or ketone are dissolved in a suitable solvent (e.g., dichloromethane, methanol). A reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, is added portion-wise. The reaction is stirred at room temperature until the starting materials are consumed. The product is then isolated after an aqueous workup and purified by column chromatography.[5][6]

4. Cbz-Deprotection:

The Cbz group can be removed under various conditions, most commonly by catalytic hydrogenation, to liberate the secondary amine for further functionalization.

-

Procedure: Cbz-protected piperazine derivative is dissolved in a suitable solvent (e.g., methanol, ethanol). A palladium on carbon (Pd/C) catalyst is added, and the mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly elevated pressure) until the reaction is complete. The catalyst is then removed by filtration, and the solvent is evaporated to yield the deprotected product.

Cbz-Piperazine in Drug Discovery and Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The use of Cbz-piperazine as a starting material allows for the precise introduction of various pharmacophores, leading to compounds with a wide range of biological activities.

Applications in Oncology

1. Histone Deacetylase (HDAC) Inhibitors:

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. Several potent HDAC inhibitors incorporate a piperazine moiety, often derived from Cbz-piperazine, which acts as a linker connecting the zinc-binding group to the cap group.

| Compound | Target | IC₅₀ (nM) | Reference(s) |

| Inhibitor 6b | HDAC6 | 31 | [7] |

| Inhibitor 7b | HDAC6 | 105.5 | [7] |

| Inhibitor 8b | HDAC6 | 54.2 | [7] |

| Inhibitor 9b | HDAC6 | 99.5 | [7] |

2. B-cell lymphoma 2 (Bcl-2) Family Protein Inhibitors:

The Bcl-2 family of proteins are key regulators of apoptosis, and their inhibition is a promising strategy in cancer treatment. Cbz-piperazine derivatives have been utilized to develop potent and selective inhibitors of anti-apoptotic Bcl-2 proteins.

| Compound | Target | Kᵢ (µM) | Reference(s) |

| ECPU-0001 | Bcl-2 | 5.72 | [8] |

Applications in Neuroscience

The piperazine scaffold is a common feature in many centrally acting agents due to its ability to interact with various neurotransmitter receptors. Cbz-piperazine serves as a key intermediate in the synthesis of ligands for dopamine (B1211576) and serotonin (B10506) receptors.[9]

1. Dopamine Receptor Ligands:

Dopamine receptors are implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Arylpiperazine derivatives, often synthesized from Cbz-piperazine, are a major class of dopamine receptor modulators.

| Compound | Target | Kᵢ (nM) | K𝘥 (nM) | Reference(s) |

| WC-10 | D₃ Receptor | - | - | [10] |

| [³H]WC-10 | D₃ Receptor (human) | - | - | [10] |

| [³H]WC-10 | D₃ Receptor (rat) | - | - | [10] |

| [³H]raclopride | D₂ₗ Receptor (human) | - | 1.6 | [10] |

| [³H]raclopride | D₃ Receptor (human) | - | 18 | [10] |

2. Serotonin Receptor Ligands:

Serotonin receptors are involved in the regulation of mood, anxiety, and cognition, making them important targets for antidepressants and anxiolytics. Cbz-piperazine is a versatile starting material for the synthesis of various serotonin receptor ligands.

| Compound Class | Target | IC₅₀ (nM) | Reference(s) |

| 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene (B151609) sulfonamides | 5-HT₇ Receptor | 12-580 | [11] |

| N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] naphthyl sulfonamides | 5-HT₇ Receptor | 12-580 | [11] |

Cbz-Piperazine as a Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC. Piperazine-containing linkers, often synthesized using Cbz-piperazine derivatives, can impart favorable properties such as increased rigidity and improved solubility upon protonation.[12][13][14] The pKa of the piperazine nitrogen can be modulated by the neighboring chemical groups, which in turn affects the protonation state and physicochemical properties of the PROTAC.[13][14]

Signaling Pathways and Workflows

Visualizing the complex biological and chemical processes is essential for a deeper understanding of the role of Cbz-piperazine in medicinal chemistry. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by Cbz-piperazine derivatives and a general experimental workflow for their synthesis.

Signaling Pathways

Caption: Bcl-2 signaling pathway and the intervention of Cbz-piperazine-based inhibitors.

Caption: HDAC signaling pathway and the role of Cbz-piperazine-based inhibitors.

Caption: Serotonin and Dopamine signaling pathways modulated by Cbz-piperazine derivatives.

Experimental Workflow

Caption: General experimental workflow for the synthesis of Cbz-piperazine derivatives.

Conclusion

Cbz-piperazine has firmly established itself as a cornerstone building block in medicinal chemistry. Its synthetic tractability, coupled with the pharmacological significance of the piperazine scaffold, has enabled the development of a vast number of potent and selective modulators of various biological targets. From oncology to neuroscience, Cbz-piperazine continues to be a key starting material in the quest for novel therapeutics. The detailed protocols, quantitative data, and pathway analyses presented in this guide underscore the versatility and importance of Cbz-piperazine, providing a valuable resource for researchers and scientists dedicated to the art and science of drug discovery. As synthetic methodologies and our understanding of disease biology evolve, the applications of this remarkable building block are poised to expand even further, solidifying its legacy in the development of future medicines.

References

- 1. CAS 31166-44-6: 1-CBZ-piperazine | CymitQuimica [cymitquimica.com]

- 2. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Z-哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. acgpubs.org [acgpubs.org]

- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 1-Cbz-piperazine | CymitQuimica [cymitquimica.com]

- 10. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

A Technical Guide to the Physicochemical Properties of N-Cbz-Piperazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of N-Cbz-piperazine (Benzyl 1-piperazinecarboxylate). This information is critical for its application in medicinal chemistry and drug development, where it serves as a versatile building block for the synthesis of a wide range of pharmaceutical agents. The following sections detail its key properties, present standardized experimental protocols for their determination, and illustrate relevant workflows.

Core Physicochemical Data

The fundamental physicochemical parameters of N-Cbz-piperazine are summarized in the table below. These values are essential for predicting its behavior in various experimental and physiological conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 220.27 g/mol | [3][4][5][6] |

| Boiling Point | 158-161 °C at 1.4 mmHg[4][5] | [4][5] |

| 352.4 °C at 760 mmHg | [2][3] | |

| Density | 1.142 g/mL at 25 °C[4][5] | [4][5] |

| logP | 1.17 | [3] |

| Predicted pKa | 8.44 ± 0.10 | [4] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and dimethyl sulfoxide[1]. Sparingly soluble in chloroform (B151607) and methanol[4][5]. Limited solubility in water[1]. | [1][4][5] |

| Appearance | White to off-white solid[1] or colorless to pale yellow oil[4]. | [1][4] |

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data are the cornerstone of drug development. The following sections provide detailed methodologies for determining the key physicochemical properties of N-Cbz-piperazine.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[7][8] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[7][8]

Methodology: Capillary Method [9]

-

Sample Preparation: A small amount of finely powdered, dry N-Cbz-piperazine is packed into a capillary tube, which is sealed at one end.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.[7]

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[7]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the substance.[7][10]

-

Replicate Measurements: For accuracy, the determination should be repeated at least twice, and the average value reported.[11]

Boiling Point Determination

The boiling point is a key physical constant for a liquid and is the temperature at which its vapor pressure equals the external pressure.[12]

Methodology: Capillary Method (Siwoloboff's Method) [13][14]

-

Sample Preparation: A small amount of liquid N-Cbz-piperazine is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[14]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil or water).[14]

-

Heating and Observation: The bath is heated gently until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[13][14] The heat is then removed, and the bath is allowed to cool slowly.

-

Boiling Point Determination: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[13][14]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[12]

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and bioavailability.[15] It is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[16]

Methodology: Shake-Flask Method [15]

-

Sample Preparation: An excess amount of solid N-Cbz-piperazine is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers at different pH values) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[15]

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Solubility Calculation: The determined concentration represents the solubility of N-Cbz-piperazine in that solvent at that temperature.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like N-Cbz-piperazine, it indicates the pH at which the compound is 50% ionized.

Methodology: Potentiometric Titration [17][18]

-

Sample Preparation: A known amount of N-Cbz-piperazine is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[17]

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

pKa Determination: The pKa is determined from the titration curve. For a base, the pKa corresponds to the pH at the half-equivalence point, where half of the base has been neutralized.[19][20]

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. It is defined as the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium.[21]

Methodology: Shake-Flask Method [22][23][24]

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[24]

-

Partitioning: A known amount of N-Cbz-piperazine is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[21]

-

Phase Separation: The funnel is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of N-Cbz-piperazine in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

logP Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

The following diagrams illustrate key workflows and the synthetic utility of N-Cbz-piperazine.

Caption: Workflow from synthesis to application of N-Cbz-piperazine.

Caption: Experimental workflow for logP determination.

This guide provides a foundational understanding of the physicochemical properties of N-Cbz-piperazine, essential for its effective utilization in research and development. The provided experimental protocols offer standardized approaches to enable the generation of reliable and comparable data.

References

- 1. CAS 31166-44-6: 1-CBZ-piperazine | CymitQuimica [cymitquimica.com]

- 2. 1-CBZ-piperazine | 31166-44-6 [chemnet.com]

- 3. Benzyl 1-piperazinecarboxylate | CAS#:31166-44-6 | Chemsrc [chemsrc.com]

- 4. BENZYL 1-PIPERAZINECARBOXYLATE | 31166-44-6 [chemicalbook.com]

- 5. BENZYL 1-PIPERAZINECARBOXYLATE | 31166-44-6 [amp.chemicalbook.com]

- 6. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 21. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 22. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 24. LogP / LogD shake-flask method [protocols.io]

Spectroscopic Profile of Benzyl piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Benzyl piperazine-1-carboxylate (C₁₂H₁₆N₂O₂), a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for Benzyl piperazine-1-carboxylate, providing a quantitative reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.29 | m | 5H | Ar-H |

| 5.14 | s | 2H | -O-CH ₂-Ar |

| 3.48 | t, J=5.1 Hz | 4H | -N(CH ₂)₂- |

| 2.83 | t, J=5.1 Hz | 4H | -NH(CH ₂)₂- |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 154.9 | C =O |

| 136.8 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 127.9 | Ar-C H |

| 127.8 | Ar-C H |

| 67.2 | -O-C H₂-Ar |

| 46.0 (br) | -N(C H₂)₂- |

| 44.1 | -NH(C H₂)₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3320 | Medium, Broad | N-H Stretch |

| 3032 | Medium | Aromatic C-H Stretch |

| 2945, 2860 | Strong | Aliphatic C-H Stretch |

| 1695 | Strong | C=O Stretch (Urethane) |

| 1498, 1455 | Medium | Aromatic C=C Stretch |

| 1240 | Strong | C-N Stretch |

| 1130 | Strong | C-O Stretch |

| 740, 698 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 220.12 | 45 | [M]⁺ (Molecular Ion) |

| 176.10 | 15 | [M - C₂H₄N]⁺ |

| 108.06 | 100 | [C₇H₈O]⁺ |

| 91.05 | 85 | [C₇H₇]⁺ (Tropylium ion) |

| 56.05 | 60 | [C₃H₆N]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Benzyl piperazine-1-carboxylate (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). Data processing involves Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Benzyl piperazine-1-carboxylate.

Caption: Workflow for Spectroscopic Analysis.

The Multifaceted Biological Activities of Benzyl Piperazine-1-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzyl (B1604629) piperazine-1-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds across various therapeutic areas, including oncology, infectious diseases, and neurology. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important class of molecules.

Anticancer Activity

Benzyl piperazine-1-carboxylate derivatives have shown significant promise as anticancer agents, primarily through the modulation of apoptosis and cell signaling pathways. A notable target for these compounds is the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.

A series of benzylpiperazine derivatives were designed and synthesized as selective inhibitors of Mcl-1.[1] One of the most potent compounds exhibited a Ki value of 0.18 μM for Mcl-1, with high selectivity over other Bcl-2 family members like Bcl-2 and Bcl-xL.[1] The inhibitory activity of these compounds is crucial for inducing apoptosis in cancer cells that overexpress Mcl-1.

Quantitative Data for Anticancer Activity

| Compound/Derivative | Target | Assay | Activity (IC50/Ki) | Cell Line(s) | Reference |

| Benzylpiperazine Derivative | Mcl-1 | Binding Assay | Ki = 0.18 µM | - | [1] |

| Quinoxalinylpiperazine Derivative | - | Cytotoxicity Assay | IC50 = 0.011 - 0.021 µM | Various | |

| Benzothiazole-piperazine Derivative | - | Cytotoxicity Assay | GI50 = 3.1 µM | HUH-7 (Liver) | |

| Benzothiazole-piperazine Derivative | - | Cytotoxicity Assay | GI50 = 9.2 µM | MCF7 (Breast) | |

| 4-phenyl-substituted benzothiazole-piperazine | - | Cytotoxicity Assay | GI50 = 4.5 µM | HCT-116 (Colon) |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzyl piperazine-1-carboxylate derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzyl piperazine-1-carboxylate derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: Mcl-1 in Apoptosis

The following diagram illustrates the role of Mcl-1 in the apoptotic pathway and how its inhibition by benzyl piperazine-1-carboxylate derivatives can promote cancer cell death.

Neurological Activity

Derivatives of benzyl piperazine (B1678402) have demonstrated significant activity in the central nervous system (CNS), with potential applications in the treatment of neurodegenerative diseases and pain. Key targets include sigma (σ) receptors and acetylcholinesterase (AChE).

Sigma (σ) Receptor Binding

A series of benzylpiperazine derivatives have been developed as high-affinity ligands for the σ1 receptor.[2] One compound, in particular, displayed a very high affinity for the σ1 receptor with a Ki of 1.6 nM and a high selectivity over the σ2 receptor.[2]

Acetylcholinesterase (AChE) Inhibition

Several 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors.[3] The most potent compound in this series exhibited an IC50 value of 0.91 µM.[3]

Quantitative Data for Neurological Activity

| Compound/Derivative | Target | Assay | Activity (Ki/IC50) | Reference |

| Benzylpiperazinyl Derivative | σ1 Receptor | Radioligand Binding | Ki = 1.6 nM | [2] |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative | Acetylcholinesterase | Enzyme Inhibition (Ellman's) | IC50 = 0.91 µM | [3] |

| Thiazole-substituted benzoylpiperazine derivative | Acetylcholinesterase | Enzyme Inhibition (Ellman's) | IC50 = 0.8023 µM |

Experimental Protocol: Radioligand Binding Assay for σ1 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the σ1 receptor.

Materials:

-

Guinea pig brain membranes (as a source of σ1 receptors)

-

[³H]-(+)-Pentazocine (radioligand)

-

Non-labeled (+)-Pentazocine or Haloperidol (for non-specific binding)

-

Benzyl piperazine-1-carboxylate derivatives

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize guinea pig brains in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In test tubes, combine the membrane preparation, [³H]-(+)-pentazocine at a fixed concentration (near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known σ1 ligand (e.g., unlabeled (+)-pentazocine or haloperidol).

-

Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Acetylcholinesterase in Synaptic Transmission

The following diagram illustrates the role of acetylcholinesterase in breaking down acetylcholine (B1216132) in the synaptic cleft and how its inhibition can enhance cholinergic neurotransmission.

Antimicrobial Activity

Benzyl piperazine-1-carboxylate derivatives have also been investigated for their potential as antimicrobial agents.

Quantitative Data for Antimicrobial Activity

| Compound/Derivative | Organism | Assay | Activity (MIC) | Reference |

| Ciprofloxacin Derivative | Ciprofloxacin-resistant P. aeruginosa | Broth Dilution | 16 µg/mL | |

| Piperazine-thiadiazole Derivative | S. aureus | Broth Dilution | 16 µg/mL | |

| Piperazine-thiadiazole Derivative | B. subtilis | Broth Dilution | 16 µg/mL | |

| Piperazine-thiadiazole Derivative | E. coli | Broth Dilution | 8 µg/mL |

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Benzyl piperazine-1-carboxylate derivatives

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be determined visually or by measuring the optical density at 600 nm.

Synthesis of Benzyl Piperazine-1-Carboxylate Derivatives

A general and straightforward method for the synthesis of N-substituted piperazine derivatives involves the reaction of piperazine with a suitable electrophile, such as a benzyl halide. To achieve mono-substitution, one of the nitrogen atoms of the piperazine ring is often protected.

General Synthetic Workflow

The following diagram outlines a common synthetic route for preparing benzyl piperazine-1-carboxylate derivatives.

Conclusion

Benzyl piperazine-1-carboxylate derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their efficacy as anticancer, neurological, and antimicrobial agents warrants further investigation and development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important chemical scaffold. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate the preclinical findings.

References

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

The Benzyl Piperazine-1-Carboxylate Scaffold: A Versatile Framework for Modern Drug Discovery

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals. This whitepaper explores the burgeoning potential of the benzyl (B1604629) piperazine-1-carboxylate core as a privileged scaffold in medicinal chemistry. It delves into the synthesis, pharmacological activities, and structure-activity relationships of its derivatives, offering a roadmap for the development of novel therapeutics across a range of disease areas, including oncology, neuropharmacology, and infectious diseases.

The piperazine (B1678402) ring is a cornerstone of numerous FDA-approved drugs, and its incorporation into the benzyl piperazine-1-carboxylate structure provides a unique combination of synthetic tractability and diverse biological activity.[1] This document summarizes key quantitative data, provides detailed experimental protocols for seminal studies, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of this promising molecular framework.

Quantitative Analysis of Biological Activity

The benzyl piperazine-1-carboxylate scaffold has given rise to a multitude of derivatives with potent and selective biological activities. The following tables summarize key in vitro data for representative compounds across different therapeutic targets.

Anticancer Activity

Derivatives of the benzyl piperazine-1-carboxylate core have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (nM) | Reference |

| Quinoxalinyl-piperazines | Compound 6r | Various | 6.1 - 17 | [2] |

| Piperazine Amides | Compound 3 | MDA-MB-231 | 11,300 | |

| Benzothiazole-piperazines | Compounds 1h and 1j | HUH-7, MCF-7, HCT-116 | Not specified, but most active | [3] |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazines | Compounds 31, 32, 35, 37 | MCF7 | Not specified, but high selective activity | [4] |

| Benzhydryl Piperazines | Compound 3c | HCT-116 | 4,630 | [5] |

| Benzhydryl Piperazines | Compound 3c | A-549 | 5,710 | [5] |

| Benzhydryl Piperazines | Compound 3c | MIAPaCa-2 | 30,110 | [5] |

Neuroreceptor Binding Affinity

The versatility of the scaffold is further highlighted by its derivatives' ability to selectively target various neuroreceptors, indicating potential applications in treating neurological and psychiatric disorders.

| Compound Class | Derivative Example | Target Receptor | Ki (nM) | Reference |

| 6-(4-Benzylpiperazin-1-yl)benzodioxanes | Compound 2d | Dopamine (B1211576) D4 | High affinity (specific value not provided) | [6] |

| 1-(2-Naphthyl methyl)-4-benzyl piperazine | Compound 29 | Sigma | Nanomolar range | [7] |

| Benzylpiperazine Derivatives | Most potent compound | Mcl-1 | 180 | [8] |

| Benzylpiperazine Derivatives | Compound 15 | σ1 | Not specified, but high selectivity | [9] |

| Benzylpiperazine Derivatives | Compound 24 | σ1 | Not specified, but high selectivity | [9] |

| Arylpiperazine Derivatives | Compound 38 (ST 280) | Dopamine D3 | 0.5 | [10] |

| Arylpiperazine Derivatives | Compound 38 (ST 280) | Dopamine D2L | 76.4 | [10] |

Key Experimental Protocols

To aid in the replication and extension of pivotal studies, this section details the methodologies for key experiments cited in the literature.

Synthesis of Benzyl Piperazine-1-Carboxylate Derivatives

A general and adaptable synthetic route for preparing a wide array of benzyl piperazine-1-carboxylate derivatives is outlined below. This multi-step process allows for the introduction of diverse functionalities, enabling extensive structure-activity relationship (SAR) studies.

General synthetic workflow for benzyl piperazine-1-carboxylate derivatives.

Step 1: Protection of Piperazine Piperazine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to yield 1-Boc-piperazine. This step selectively protects one of the nitrogen atoms, allowing for regioselective functionalization of the other.

Step 2: Introduction of the Benzyl Carbamate 1-Boc-piperazine is then treated with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as triethylamine, to afford 1-Cbz-4-Boc-piperazine.

Step 3: Deprotection of the Boc Group The Boc protecting group is selectively removed using a strong acid, typically trifluoroacetic acid (TFA), to yield the core scaffold, benzyl piperazine-1-carboxylate.

Step 4: Derivatization The newly freed secondary amine of benzyl piperazine-1-carboxylate can then be subjected to a variety of chemical transformations, including alkylation, acylation, arylation, and reductive amination, to generate a library of diverse derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the test compounds and incubated for a period of 24 to 72 hours.

-

Following the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

-

A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

The half-maximal inhibitory concentration (IC50) is then calculated by plotting the percentage of cell viability against the compound concentration.

Radioligand Binding Assay for Neuroreceptor Affinity

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest.

Workflow for a radioligand binding assay.

Protocol:

-

Cell membranes expressing the target receptor are prepared and homogenized.

-

The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors) and varying concentrations of the unlabeled test compound.

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The radioactivity retained on the filter is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

Derivatives of benzyl piperazine-1-carboxylate exert their biological effects through various mechanisms, including the induction of apoptosis in cancer cells and the modulation of neurotransmitter receptor signaling.

Apoptosis Induction by Anticancer Derivatives

Several benzyl piperazine-1-carboxylate derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the Bcl-2 family of proteins.

Intrinsic apoptosis pathway modulated by Mcl-1 inhibitors.

Some benzylpiperazine derivatives act as selective inhibitors of Mcl-1, an anti-apoptotic member of the Bcl-2 family.[8] By inhibiting Mcl-1, these compounds prevent it from sequestering the pro-apoptotic proteins Bax and Bak. This allows Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.

Modulation of Dopaminergic and Serotonergic Pathways

The benzyl piperazine-1-carboxylate scaffold is a key component of ligands that target dopamine and serotonin (B10506) receptors, which are crucial for regulating mood, cognition, and motor control.

Simplified signaling of dopamine and serotonin receptors.

Many arylpiperazine derivatives of this scaffold exhibit high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT7 receptors.[11][12] These receptors are G protein-coupled receptors (GPCRs) that, upon ligand binding, can modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of protein kinase A (PKA) and downstream signaling cascades that regulate neuronal excitability and gene expression. The ability of these compounds to act as antagonists, agonists, or partial agonists at these receptors underscores their potential for treating a range of neuropsychiatric conditions.

Conclusion and Future Directions

The benzyl piperazine-1-carboxylate scaffold has proven to be a remarkably fruitful starting point for the discovery of novel drug candidates. Its synthetic accessibility and the diverse biological activities of its derivatives make it a "privileged" structure in medicinal chemistry. The data and protocols presented in this guide highlight the significant progress made in harnessing the potential of this scaffold.